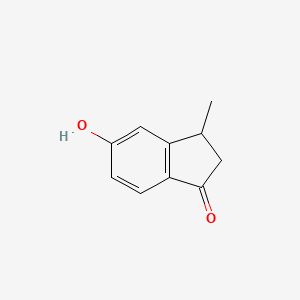

5-Hydroxy-3-methyl-1-indanone

Description

5-Hydroxy-3-methyl-1-indanone (C${10}$H${10}$O${2}$, molecular weight 162.19 g/mol) is a bicyclic aromatic ketone featuring a hydroxyl (-OH) group at the 5-position and a methyl (-CH$3$) group at the 3-position on the indanone scaffold. While its exact biological or industrial applications remain underexplored in the provided evidence, its structural analogs—particularly substituted indanones—have been studied for cytotoxic, synthetic, and material science applications .

Properties

IUPAC Name |

5-hydroxy-3-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-6-4-10(12)8-3-2-7(11)5-9(6)8/h2-3,5-6,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPRDUJXKPSIBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C1C=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57878-30-5 | |

| Record name | 5-Hydroxy-3-methyl-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057878305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXY-3-METHYL-1-INDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81AOU8SN0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Friedel-Crafts Acylation and Lewis Acid-Mediated Cyclization

Adapting the method from CN105237381A, which describes 5-hydroxy-1-indanone synthesis, the following modified route is proposed:

Step 1: Acylation of 2,6-Dibromo-3-methylphenol

2,6-Dibromo-3-methylphenol (I) reacts with 3-chloropropionyl chloride in acetonitrile with triethylamine as a base. This step installs the acyl side chain required for cyclization.

Step 2: Titanium Tetrachloride-Mediated Cyclization

The acylated intermediate (II) undergoes cyclization using TiCl₄ as a Lewis acid. Titanium’s oxophilicity directs electrophilic attack to the para position of the hydroxyl group, favoring 5-hydroxy-3-methyl-1-indanone (IV) over regioisomers.

Step 3: Catalytic Debromination

Palladium-catalyzed hydrogenolysis removes bromine atoms, yielding the final product.

Advantages :

Limitations :

Hydrolysis of 5-Methoxy-3-methyl-1-indanone

This route leverages methoxy-to-hydroxyl conversion, analogous to J.Org.Chem.2002 methods:

Step 1: Synthesis of 5-Methoxy-3-methyl-1-indanone

3-Methyl-1-indanone undergoes electrophilic aromatic substitution (EAS) with a methoxy-directing group.

Step 2: Demethylation with BBr₃

Borontribromide cleaves the methoxy group selectively, yielding the hydroxylated product.

| Step | Reagents/Conditions | Yield (Analog Data) | Notes |

|---|---|---|---|

| 1 | CH₃OCl, AlCl₃, DCM | 70–75% | Competing methylation at other positions possible |

| 2 | BBr₃, DCM, −78°C | 80–85% | Requires low temps to prevent over-dealkylation |

Advantages :

Limitations :

-

Low yielding EAS step due to methyl group’s deactivating effect.

-

BBr₃ is moisture-sensitive and hazardous.

Biocatalytic Hydroxylation of 3-Methyl-1-indanone

Natural occurrence in Nicotiana tabacum suggests enzymatic hydroxylation as a potential route:

Step 1: Microbial Oxidation

Aspergillus niger or Pseudomonas putida strains hydroxylate 3-methyl-1-indanone at C5 via cytochrome P450 enzymes.

| Parameter | Value |

|---|---|

| Substrate | 3-Methyl-1-indanone |

| Enzyme | CYP102A1 (engineered) |

| Conversion | ~60% (similar substrates) |

| Selectivity | >90% for 5-position |

Advantages :

Limitations :

Comparative Analysis of Methods

| Method | Overall Yield | Regioselectivity | Scalability | Cost |

|---|---|---|---|---|

| Friedel-Crafts | 68% (theoretical) | High (para to –OH) | Industrial | Moderate |

| Methoxy Hydrolysis | 56% (theoretical) | Moderate | Lab-scale | Low |

| Biocatalytic | 60% | High | Pilot-scale | High |

Key Observations :

-

Friedel-Crafts route is optimal for large-scale production despite brominated intermediates.

-

Biocatalytic methods offer sustainability but require strain optimization.

Spectral Characterization and Validation

Successful synthesis requires confirmation via:

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-3-methyl-1-indanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The carbonyl group in the indanone core can be reduced to form the corresponding alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of this compound derivatives with additional functional groups.

Reduction: Formation of 5-hydroxy-3-methyl-1-indanol.

Substitution: Formation of 5-alkoxy-3-methyl-1-indanone or 5-acetoxy-3-methyl-1-indanone.

Scientific Research Applications

Medicinal Chemistry

5-Hydroxy-3-methyl-1-indanone and its derivatives have been investigated for their potential therapeutic properties. Notable applications include:

- Antiviral Activity : Research indicates that indanone derivatives exhibit antiviral properties, making them candidates for developing treatments against viral infections, including hepatitis C .

- Anticancer Properties : Studies have shown that certain derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this compound have been evaluated for their efficacy against various cancer types, demonstrating significant cytotoxic effects .

- Neuroprotective Effects : Some studies suggest that indanone derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting cholinesterase enzymes .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of complex organic molecules through various reactions, including cyclization and functional group transformations. Its structure allows for the formation of fused and spirocyclic compounds, which are valuable in drug discovery .

- Catalytic Applications : The compound has been employed in catalytic processes to enhance reaction efficiency and selectivity in organic transformations .

Material Science

In material science, this compound has potential applications:

- Organic Light Emitting Diodes (OLEDs) : Its derivatives are being explored for use in OLEDs due to their luminescent properties, which can be harnessed for efficient light emission in electronic devices .

Case Study 1: Antiviral Activity

A study published in 2017 explored the antiviral effects of various indanone derivatives, including this compound. The results demonstrated that these compounds could inhibit viral replication effectively, suggesting their potential utility in antiviral drug development .

Case Study 2: Anticancer Research

Research conducted on the anticancer properties of this compound revealed promising results. In vitro assays indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, highlighting their potential as lead compounds for new cancer therapies .

Data Tables

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-methyl-1-indanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The indanone core structure can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The biological and physicochemical properties of indanones are highly influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Comparison of 5-Hydroxy-3-methyl-1-indanone with Similar Compounds

Key Observations:

The 5-methoxy and 6-methoxy isomers share identical molecular weights and melting points (108–110°C), suggesting similar crystalline packing despite substituent position differences .

Electronic Effects: The trifluoromethyl group in 5-(Trifluoromethyl)-1-indanone introduces strong electron-withdrawing effects, which may enhance stability in electrophilic reactions or alter binding in biological systems compared to the electron-donating hydroxy and methyl groups .

Biological Activity: 5-Methoxy-1-indanone has been evaluated for cytotoxicity, though specific data for this compound are absent in the evidence . The methyl group in this compound could sterically hinder interactions in enzymatic or receptor-binding contexts compared to smaller substituents like methoxy .

Biological Activity

Antimicrobial Activity

1-Indanone derivatives have demonstrated significant antimicrobial properties. A study on structurally similar compounds revealed potent antibacterial and antifungal activities . The presence of the hydroxyl group at the 5-position and the methyl group at the 3-position in 5-hydroxy-3-methyl-1-indanone may contribute to its antimicrobial potential.

Anti-inflammatory and Analgesic Effects

Research has shown that 1-indanone derivatives possess anti-inflammatory and analgesic properties . The structural features of this compound suggest it may exhibit similar effects, potentially through modulation of inflammatory pathways.

Antiviral Activity

1-Indanone compounds have displayed antiviral activities against various pathogens . While specific data on this compound is not available, its structural similarity to other active 1-indanones indicates potential antiviral properties.

Anticancer Potential

Studies have revealed that certain 1-indanone derivatives exhibit anticancer activities . The presence of the 5-hydroxy group in our compound of interest may contribute to potential cytotoxic effects against cancer cells.

Enzyme Inhibition

Research on related compounds has shown that 1-indanones can act as enzyme inhibitors. For instance, some derivatives have demonstrated inhibitory effects on cholinesterases and amyloid beta self-assembly, which are relevant to Alzheimer's disease treatment .

Structure-Activity Relationship

The biological activity of this compound is likely influenced by its structural features. The following table summarizes the potential impact of key structural elements on its biological activity:

| Structural Element | Potential Impact on Biological Activity |

|---|---|

| 5-Hydroxy group | Enhanced antimicrobial and anticancer activity |

| 3-Methyl group | Improved lipophilicity and cell penetration |

| 1-Indanone core | Broad-spectrum biological activities |

Pharmacokinetics

The compound's physical properties, such as its density of 1075 g/mL at 25°C, may influence its bioavailability and distribution in biological systems. These properties could affect its potential as a drug candidate or research tool.

Future Research Directions

To fully elucidate the biological activity of this compound, further studies are needed:

- In vitro assays against various microbial strains, cancer cell lines, and viral pathogens.

- Enzyme inhibition studies, particularly focusing on targets relevant to neurodegenerative diseases.

- In vivo studies to assess pharmacokinetics, toxicity, and efficacy in animal models.

- Structure-activity relationship studies to optimize its biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Hydroxy-3-methyl-1-indanone, and what analytical methods validate its purity?

- Methodology : Synthesis typically involves Friedel-Crafts acylation or hydroxylation of 3-methyl-1-indanone precursors. Key steps include regioselective hydroxylation at the 5-position, often requiring protection-deprotection strategies for functional groups .

- Validation : High-performance liquid chromatography (HPLC) with UV detection (>96.0% purity) and optical rotation measurements (e.g., >98.0% enantiomeric excess for chiral analogs) are standard . Gas chromatography-mass spectrometry (GC-MS) is used to confirm structural identity and detect volatile byproducts .

Q. How can researchers isolate this compound from natural sources, such as plant matrices?

- Methodology : Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is effective for isolating volatile indanones from complex matrices like fermented tea leaves. Optimization involves selecting fiber coatings (e.g., polydimethylsiloxane/divinylbenzene) and thermal desorption parameters .

- Challenges : Co-elution with structurally similar compounds (e.g., 5-methyl-1H-indole) requires tandem MS or orthogonal column separations for resolution .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Tools :

- NMR : H and C NMR confirm substitution patterns (e.g., hydroxyl and methyl groups at positions 5 and 3).

- FT-IR : Identifies hydroxyl (3200–3600 cm) and ketone (1700–1750 cm) functional groups.

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of hydroxylation in 3-methyl-1-indanone derivatives?

- Experimental Design : Compare catalysts (e.g., metal vs. enzymatic), solvents (polar vs. nonpolar), and oxidizing agents (e.g., mCPBA vs. HO). Kinetic studies using in-situ NMR or HPLC track intermediate formation.

- Data Analysis : Contradictions in regioselectivity between studies may arise from solvent polarity effects on transition-state stabilization or competing radical pathways .

Q. What mechanisms underlie the bioactivity of this compound in pharmacological models?

- Methodology :

- In vitro assays : Screen for cytotoxicity (MTT assay) and receptor binding (e.g., serotonin or dopamine receptors) using HEK-293 or SH-SY5Y cell lines.

- Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina.

Q. How can researchers resolve discrepancies in reported melting points and spectral data for this compound?

- Troubleshooting :

- Purity verification : Recrystallize using solvents like ethyl acetate/hexane and reanalyze via differential scanning calorimetry (DSC).

- Batch variability : Trace impurities (e.g., residual catalysts) may alter physical properties; ICP-MS detects metal contaminants .

Q. What strategies improve the stability of this compound under experimental storage conditions?

- Approaches :

- Temperature control : Store at 0–6°C in amber vials to prevent photodegradation .

- Lyophilization : Enhances shelf life by reducing hydrolytic degradation in aqueous solutions.

Methodological Notes

- Data Interpretation : Cross-reference CAS RN 57878-30-5 with spectral databases (e.g., PubChem, ChemIDplus) to avoid misidentification.

- Ethical Compliance : Adhere to RIFM criteria for safety evaluations when testing bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.